molecular formula C12H16N2OS B12011488 N-allyl-N'-(3-ethoxyphenyl)thiourea CAS No. 14255-74-4

N-allyl-N'-(3-ethoxyphenyl)thiourea

Cat. No.: B12011488
CAS No.: 14255-74-4
M. Wt: 236.34 g/mol
InChI Key: WAGCJBIPQDEUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N’-(3-ethoxyphenyl)thiourea is an organic compound with the molecular formula C12H16N2OS. It belongs to the class of thioureas, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an allyl group and an ethoxyphenyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(3-ethoxyphenyl)thiourea typically involves the reaction of allyl isothiocyanate with 3-ethoxyaniline. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of N-allyl-N’-(3-ethoxyphenyl)thiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(3-ethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The allyl and ethoxyphenyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-allyl-N’-(3-ethoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-allyl-N’-(3-ethoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-allylthiourea: Similar structure but lacks the ethoxyphenyl group.

    N-phenylthiourea: Similar structure but lacks the allyl group.

    N-ethyl-N’-(3-ethoxyphenyl)thiourea: Similar structure but has an ethyl group instead of an allyl group.

Uniqueness

N-allyl-N’-(3-ethoxyphenyl)thiourea is unique due to the presence of both the allyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

14255-74-4

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C12H16N2OS/c1-3-8-13-12(16)14-10-6-5-7-11(9-10)15-4-2/h3,5-7,9H,1,4,8H2,2H3,(H2,13,14,16)

InChI Key

WAGCJBIPQDEUID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=S)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.